molecular formula C9H5F4NO B1399833 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile CAS No. 1352999-52-0

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1399833
CAS No.: 1352999-52-0
M. Wt: 219.14 g/mol
InChI Key: FISAVDYKHYBCGM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . It is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a phenylacetonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-fluoro-5-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is valuable in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile can be compared with similar compounds such as:

  • 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
  • 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
  • 3-Fluoro-5-(trifluoromethoxy)benzaldehyde

These compounds share similar structural features but differ in the position or type of substituents, which can affect their chemical properties and reactivity. The unique combination of fluoro and trifluoromethoxy groups in this compound contributes to its distinct chemical behavior and applications .

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISAVDYKHYBCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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